Cas no 2229092-24-2 (3,3-difluoro-2-(1H-1,2,4-triazol-3-yl)propan-1-amine)

3,3-Difluoro-2-(1H-1,2,4-triazol-3-yl)propan-1-amine is a fluorinated heterocyclic amine compound featuring a 1,2,4-triazole moiety. Its unique structure, combining fluorine atoms with a nitrogen-rich heterocycle, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of difluoromethyl and triazole groups enhances its potential as a building block for bioactive molecules, particularly in the development of antifungal and antiviral agents. The compound's reactivity allows for further functionalization, enabling tailored modifications for specific applications. Its stability and well-defined chemical properties ensure consistent performance in synthetic workflows. This compound is particularly useful in medicinal chemistry for optimizing pharmacokinetic properties due to fluorine's influence on lipophilicity and metabolic stability.
3,3-difluoro-2-(1H-1,2,4-triazol-3-yl)propan-1-amine structure
2229092-24-2 structure
Product Name:3,3-difluoro-2-(1H-1,2,4-triazol-3-yl)propan-1-amine
CAS No:2229092-24-2
MF:C5H8F2N4
MW:162.140626907349
CID:6221164
PubChem ID:165851755
Update Time:2025-11-05

3,3-difluoro-2-(1H-1,2,4-triazol-3-yl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3,3-difluoro-2-(1H-1,2,4-triazol-3-yl)propan-1-amine
    • EN300-1940716
    • 2229092-24-2
    • Inchi: 1S/C5H8F2N4/c6-4(7)3(1-8)5-9-2-10-11-5/h2-4H,1,8H2,(H,9,10,11)
    • InChI Key: VIEUARTWJZJBMF-UHFFFAOYSA-N
    • SMILES: FC(C(C1=NC=NN1)CN)F

Computed Properties

  • Exact Mass: 162.07170260g/mol
  • Monoisotopic Mass: 162.07170260g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 67.6Ų

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Additional information on 3,3-difluoro-2-(1H-1,2,4-triazol-3-yl)propan-1-amine

Introduction to 3,3-difluoro-2-(1H-1,2,4-triazol-3-yl)propan-1-amine (CAS No: 2229092-24-2)

3,3-difluoro-2-(1H-1,2,4-triazol-3-yl)propan-1-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 2229092-24-2, represents a fascinating intersection of fluorine chemistry and heterocyclic pharmacophores. The presence of fluorine atoms at the 3,3-difluoro position and the incorporation of a 1H-1,2,4-triazol ring system contribute to its unique structural and electronic properties, making it a promising candidate for further exploration in drug discovery.

The 1H-1,2,4-triazol moiety is a well-known pharmacophore that has been extensively studied for its biological activity. Triazoles are characterized by their stability and ability to form hydrogen bonds, which can enhance binding affinity to biological targets. In the context of 3,3-difluoro-2-(1H-1,2,4-triazol-3-yl)propan-1-amine, the triazole ring is linked to a propylamine backbone, which introduces potential for further functionalization and modulation of biological activity.

The 3,3-difluoro substitution pattern is particularly noteworthy due to the electronic effects of fluorine. Fluorine atoms are highly electronegative and can influence the reactivity and binding properties of molecules through inductive effects and hyperconjugation. This makes fluorinated compounds attractive for pharmaceutical applications, as they often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts.

Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of complex molecules like 3,3-difluoro-2-(1H-1,2,4-triazol-3-yl)propan-1-amine. Molecular docking studies have suggested that this compound may interact with various protein targets relevant to inflammatory diseases and cancer. The combination of the triazole ring and the fluorinated propylamine moiety could potentially disrupt key signaling pathways involved in these conditions.

In the realm of medicinal chemistry, the development of novel scaffolds is crucial for overcoming resistance mechanisms associated with existing therapeutics. The structural features of 3,3-difluoro-2-(1H-1,2,4-triazol-3-yl)propan-1-amine make it an intriguing candidate for further optimization. By leveraging modern synthetic methodologies, researchers can explore derivatives that enhance potency while minimizing off-target effects.

The synthesis of 3,3-difluoro-2-(1H-1,2,4-triazol-3-yl)propan-1-am ine involves multi-step organic transformations that highlight the versatility of fluorine chemistry. The introduction of fluorine atoms at specific positions can be achieved through various reactions such as nucleophilic substitution or metal-catalyzed cross-coupling reactions. These synthetic strategies allow for precise control over the molecular architecture, enabling fine-tuning of biological properties.

Current research in fluorinated heterocycles has revealed promising applications in antiviral and anticancer therapies. The unique electronic properties conferred by fluorine atoms can enhance binding interactions with viral proteases or kinases involved in disease progression. For instance, studies have demonstrated that certain fluorinated triazoles exhibit inhibitory activity against enzymes critical for viral replication.

The potential therapeutic applications of 3 , 3 -difluoro - 2 - ( 1 H - 1 , 2 , 4 -triazol - 3 - yl ) propan - 1 - am ine extend beyond infectious diseases. Preclinical investigations have suggested that this compound may modulate inflammatory pathways by interacting with cytokine receptors or intracellular signaling proteins. Such interactions could lead to novel treatments for chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease.

Advances in high-throughput screening (HTS) technologies have accelerated the discovery process for bioactive compounds like 3 , 3 -difluoro - 2 - ( 1 H - 1 , 2 , 4 -triazol - 3 - yl ) propan - 1 - am ine . By systematically testing large libraries of compounds against relevant biological targets , researchers can rapidly identify lead candidates for further development. The structural complexity of this molecule makes it an attractive candidate for HTS campaigns aimed at identifying novel therapeutic agents.

The role of fluorine in modulating pharmacokinetic properties cannot be overstated. Fluorinated compounds often exhibit enhanced lipophilicity , which improves membrane permeability and cellular uptake . Additionally , fluorine atoms can increase metabolic stability by resisting degradation by enzymes such as cytochrome P450 oxidases . These attributes make 3 , 3 -difluoro - ]( ) propan ]( ) am ine ]( ) an ]( ) promising candidate ]( ) for ]( ) clinical ]( ) development ]( ).

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